molecular formula C16H22ClN B1272143 4-(1-adamantyl)aniline Hydrochloride CAS No. 7123-77-5

4-(1-adamantyl)aniline Hydrochloride

Cat. No.: B1272143
CAS No.: 7123-77-5
M. Wt: 263.8 g/mol
InChI Key: NRAKTESVTUZFBK-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)aniline Hydrochloride is a chemical compound with the molecular formula C16H21N.ClH. It is a white crystalline powder widely used in organic synthesis as a catalyst. The compound is known for its unique adamantane structure, which imparts stability and rigidity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)aniline Hydrochloride typically involves the reaction of 1-adamantylamine with aniline in the presence of hydrochloric acid. The reaction proceeds under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{1-Adamantylamine} + \text{Aniline} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Adamantyl)aniline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

Organic Synthesis

4-(1-Adamantyl)aniline Hydrochloride serves as a catalyst in organic synthesis, facilitating the formation of complex molecules. Its unique structure allows it to stabilize transition states during reactions, enhancing yield and selectivity.

Medicinal Chemistry

Research indicates that this compound exhibits promising anti-cancer properties. It has been shown to induce apoptosis in various tumor cell lines, including breast, lung, and colon cancers. The mechanism is believed to involve disruption of the cell cycle and induction of programmed cell death .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer10Apoptosis induction
Lung Cancer15Cell cycle disruption
Colon Cancer12Apoptosis and necrosis

Drug Delivery Systems

Due to its stable structure, this compound is being investigated for use in drug delivery systems. Its ability to interact with biological membranes could enhance the bioavailability of therapeutic agents.

Antiviral Properties

Studies have also explored its potential antiviral effects, particularly against viruses that cause neurological disorders. The adamantane structure is known for its ability to penetrate cellular membranes, making it a candidate for developing antiviral compounds .

Case Study 1: Anti-Cancer Activity

In a study published in Cancer Research, researchers evaluated the effects of this compound on human acute myeloid leukemia (AML) cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 0.5 µM. This suggests its potential as a therapeutic agent for AML .

Case Study 2: Drug Delivery Research

A recent investigation into drug delivery systems highlighted the use of this compound as a carrier for anticancer drugs. The study demonstrated that encapsulating drugs within nanoparticles formed from this compound improved their stability and release profiles, enhancing therapeutic efficacy in vitro.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)aniline Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The adamantane structure allows it to fit into hydrophobic pockets of proteins, influencing their function. This interaction can lead to various biological effects, such as antiviral activity by inhibiting viral replication or antiparkinsonian effects by modulating neurotransmitter release .

Comparison with Similar Compounds

    1-Adamantylamine: Shares the adamantane structure but lacks the aniline group.

    4-(1-Adamantyl)phenol: Similar structure with a phenol group instead of an aniline group.

    4-(1-Adamantyl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.

Uniqueness: 4-(1-Adamantyl)aniline Hydrochloride is unique due to its combination of the adamantane structure with an aniline group, providing both stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical compounds .

Biological Activity

4-(1-Adamantyl)aniline Hydrochloride (C16H22ClN) is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an adamantyl group attached to an aniline structure, which significantly influences its biological properties. The compound is classified as an aromatic amine and has the following properties:

PropertyValue
Molecular FormulaC16H22ClN
Molecular Weight275.81 g/mol
SolubilitySoluble in water
Melting Point220-222 °C

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Its mechanism of action is thought to involve:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Interaction : It is hypothesized to inhibit certain enzymes involved in metabolic pathways, potentially affecting the metabolism of neurotransmitters like acetylcholine.

Pharmacological Effects

  • Antimicrobial Activity : Some derivatives of 4-(1-adamantyl)aniline have shown promising antimicrobial properties, suggesting potential applications in treating infections .
  • Cytotoxic Effects : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties by modulating neurotransmitter levels in the brain.

Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations ranging from 10 µM to 50 µM.

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa2560
MCF-73055
A5492070

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa>50

Properties

IUPAC Name

4-(1-adamantyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N.ClH/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAKTESVTUZFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377917
Record name 4-(1-adamantyl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7123-77-5
Record name 4-(1-adamantyl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(adamantan-1-yl)aniline hydrochloride
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